molecular formula C14H25NO2 B12882741 1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-00-0

1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one

Cat. No.: B12882741
CAS No.: 88557-00-0
M. Wt: 239.35 g/mol
InChI Key: IQXRKWLATNPESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one is a substituted dihydrofuran derivative featuring an ethanone (acetyl) group at the 3-position of the heterocyclic ring. The dihydrofuran core is further functionalized with a dipropylamino group at the 5-position and methyl groups at the 2- and 4-positions.

Properties

CAS No.

88557-00-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-[2-(dipropylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone

InChI

InChI=1S/C14H25NO2/c1-6-8-15(9-7-2)14-10(3)13(11(4)16)12(5)17-14/h10,14H,6-9H2,1-5H3

InChI Key

IQXRKWLATNPESL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1C(C(=C(O1)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrofuran ring, followed by the introduction of the dipropylamino and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues, their molecular properties, and synthesis methods:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Reported Activity Source
Target: 1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one Likely C₁₅H₂₅NO₂ ~251.37 (calculated) Dipropylamino, 2,4-dimethyl dihydrofuran Not explicitly reported; plausible methods include cyclization or condensation Unknown (structural analogs suggest potential bioactivity)
1-(4,5-Dihydro-2-methyl-5-phenyl-3-furanyl)ethan-1-one (CAS 13463-61-1) C₁₃H₁₄O₂ 202.25 Phenyl, methyl Not specified Not reported
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one (5c) C₂₆H₂₂ClN₃O 436.93 Pyrazole, indole, 4-chlorophenyl Cyclization of chalcones with hydrazine hydrate; subsequent functionalization Antibacterial (maximum activity)
1-(5-(1,2-Dihydroxyethyl)-2-methylfuran-3-yl)ethan-1-one (DMAF) C₉H₁₂O₄ 184.19 Dihydroxyethyl, methyl furan Catalytic retro-aldol condensation of glucose with acetylacetone Building block for fine chemicals
1-(2,4-Dihydroxy-5-propylphenyl)ethan-1-one (CAS 63411-87-0) C₁₁H₁₄O₃ 194.23 Dihydroxyphenyl, propyl Nencki reaction, Hoesch reaction, or Fries rearrangement Not reported (physical properties)

Key Observations

The pyrazole-indole hybrid (5c) demonstrates how electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antibacterial activity, suggesting that substituent choice in the target compound could modulate bioactivity . DMAF highlights the utility of furan-based ethanones as intermediates in green chemistry, though its dihydroxyethyl side chain contrasts with the target’s alkylamino group .

Synthetic Strategies Cyclization reactions (e.g., pyrazole formation via hydrazine hydrate ) and catalytic methods (e.g., retro-aldol condensation ) are common for similar compounds. The target compound may require tailored conditions to accommodate its dipropylamino group.

Physicochemical Properties The target compound’s calculated molecular weight (~251.37) exceeds that of simpler dihydrofuran analogs (e.g., 202.25 for CAS 13463-61-1 ), likely due to its additional alkyl substituents. Hydroxyacetophenones (e.g., CAS 63411-87-0 ) exhibit lower molecular weights but share the ethanone motif, emphasizing the role of the dihydrofuran core in modulating solubility and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.